N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
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Overview
Description
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound that features a pyrrolo[1,2-a]pyrazine core substituted with a benzyl group and a trimethoxyphenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary targets of this compound are proteins that play crucial roles in various cellular processes. The Trimethoxyphenyl (TMP) group, which is part of the compound’s structure, is known to inhibit several proteins such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been reported that the TMP group plays a critical role in fitting the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, it inhibits the polymerization of tubulin, affecting the mitotic spindle formation and thus, cell division . It also down-regulates ERK2 (Extracellular Signal Regulated Kinase 2) protein, and inhibits ERKs phosphorylation , affecting the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival .
Pharmacokinetics
The tmp group, which is part of the compound’s structure, is known to be present in several therapeutically interesting drugs , suggesting that it may have favorable ADME properties.
Result of Action
The compound’s action results in molecular and cellular effects such as the inhibition of cell division due to its effect on tubulin polymerization . It also triggers caspase activation by a possible oxidative mechanism, leading to programmed cell death or apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α-haloketones.
Introduction of the Trimethoxyphenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the trimethoxyphenyl group is coupled with a halogenated pyrrolo[1,2-a]pyrazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential anti-cancer properties, particularly its ability to inhibit tubulin polymerization and other cellular targets.
Biological Research: It is used to investigate the mechanisms of action of various biological pathways, including those involving heat shock proteins and thioredoxin reductase.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts and also targets tubulin.
Combretastatin: A potent microtubule targeting agent with a similar trimethoxyphenyl group.
Uniqueness
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is unique due to its specific combination of a pyrrolo[1,2-a]pyrazine core with benzyl and trimethoxyphenyl groups, which confer distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4/c1-29-20-14-18(15-21(30-2)23(20)31-3)22-19-10-7-11-26(19)12-13-27(22)24(28)25-16-17-8-5-4-6-9-17/h4-11,14-15,22H,12-13,16H2,1-3H3,(H,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUIKUHYNRKFOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=CC=CN3CCN2C(=O)NCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.